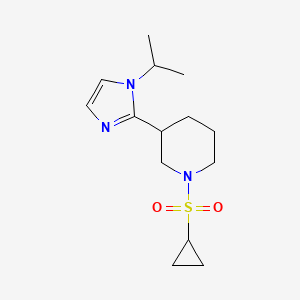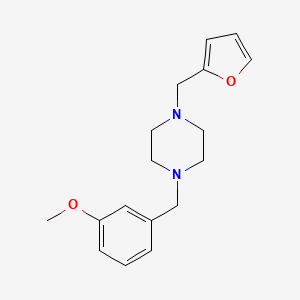
1-(cyclohexylcarbonyl)-4-(2-pyridinyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyclohexylcarbonyl)-4-(2-pyridinyl)piperazine is a chemical compound that has been widely used in scientific research due to its unique properties. It is a piperazine derivative that has been found to exhibit various biochemical and physiological effects. The compound has been synthesized through different methods, and its mechanism of action has been studied in detail. In
科学研究应用
1-(cyclohexylcarbonyl)-4-(2-pyridinyl)piperazine has been used in several scientific research applications. It has been found to exhibit activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. The compound has also been studied for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. In addition, it has been investigated for its anti-inflammatory and analgesic properties.
作用机制
The mechanism of action of 1-(cyclohexylcarbonyl)-4-(2-pyridinyl)piperazine is not fully understood. However, studies have shown that the compound exerts its effects by inhibiting the activity of various enzymes and proteins involved in cell signaling pathways. It has been found to inhibit the activity of protein kinase C (PKC) and phospholipase A2 (PLA2), both of which are involved in the regulation of cell growth and survival. The compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. The compound has also been found to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. In addition, it has been shown to reduce inflammation and pain in animal models of inflammation and pain.
实验室实验的优点和局限性
One of the main advantages of using 1-(cyclohexylcarbonyl)-4-(2-pyridinyl)piperazine in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for the development of anticancer drugs with fewer side effects. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 1-(cyclohexylcarbonyl)-4-(2-pyridinyl)piperazine. One direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the compound's potential use in combination with other anticancer agents to enhance its efficacy. Furthermore, the compound's potential use in the treatment of neurological disorders and other diseases should be explored in more detail. Finally, the development of more water-soluble derivatives of the compound could improve its in vivo pharmacokinetics and therapeutic potential.
Conclusion:
In conclusion, this compound is a promising compound that has been widely used in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on the compound could lead to the development of novel anticancer and therapeutic agents.
合成方法
Several methods have been used to synthesize 1-(cyclohexylcarbonyl)-4-(2-pyridinyl)piperazine. One of the most common methods is the reaction of 2-pyridinecarboxylic acid with cyclohexyl isocyanate in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with piperazine to obtain the final product. Other methods include the reaction of 2-pyridinecarboxylic acid with cyclohexylamine followed by reaction with phosgene and piperazine, or the reaction of 2-pyridinecarboxylic acid with cyclohexyl isocyanate in the presence of piperazine.
属性
IUPAC Name |
cyclohexyl-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(14-6-2-1-3-7-14)19-12-10-18(11-13-19)15-8-4-5-9-17-15/h4-5,8-9,14H,1-3,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUYFXQIWIBLDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2-aminophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5688846.png)
![2-butyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5688863.png)


![1-methyl-N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-phenyl-3-pyrrolidinyl}cyclopropanecarboxamide hydrochloride](/img/structure/B5688908.png)
![(3aS*,5S*,9aS*)-5-(2,1,3-benzoxadiazol-5-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5688912.png)
![N,2-dimethyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1-benzofuran-5-carboxamide](/img/structure/B5688920.png)


![9-[(3,5-dimethyl-4,5-dihydroisoxazol-5-yl)carbonyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688927.png)
![N-{4-[1-ethyl-3-(2-thienylmethyl)-1H-1,2,4-triazol-5-yl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5688935.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688942.png)
![2-(2-methyl-1H-benzimidazol-5-yl)-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5688949.png)